Scientific Field: Biomedicine and Bioengineering
Application Summary: THQ was used for the first time to coat iron oxide nanoparticles (IONPs) for in vitro experiments in magnetic hyperthermia.
Methods of Application: Synthesis by co-precipitation resulted in spherical IONPs with a core diameter of 13 ± 3 nm and covered by a 0.5 nm thick coat of THQ.
Results: The THQ-coated IONPs showed promising magnetic properties and a high specific absorption rate.
Scientific Field: Energy Storage and Battery Technology
Application Summary: The ortho-disodium salt of THQ (o-Na2THBQ) was selected to promote the electrochemical properties of THQ.
Methods of Application: Reduced dissolution of o-Na2THBQ in electrolyte after salinization (replacement of two H with two Na) led to enhanced electrochemical performance.
Scientific Field: Electrochemistry and Catalysis
Application Summary: This study investigates the utilization of organometallic network frameworks composed of fourth-period transition metals and THQ in electrocatalytic CO2 reduction.
Methods of Application: Density functional theory (DFT) calculations were employed in analyzing binding energies, as well as the stabilities of metal atoms within the THQ frameworks.
Application Summary: THQ was used to coat iron oxide nanoparticles (IONPs) for the first time.
Methods of Application: The synthesis by co-precipitation resulted in spherical IONPs with a core diameter of 13 ± 3 nm and covered by a 0.5 nm thick coat of THQ.
Tetrahydroxyquinone, specifically known as tetrahydroxy-1,4-benzoquinone, is a redox-active compound characterized by its four hydroxyl groups attached to a quinone structure. Its chemical formula is , and it has a molecular weight of approximately 172.09 g/mol . This compound exhibits significant polarity and is notable for its ability to participate in various
Tetrahydroxyquinone can undergo several chemical transformations, primarily due to its quinone functional groups. Key reactions include:
Tetrahydroxyquinone exhibits notable biological activities:
Tetrahydroxyquinone can be synthesized through various methods:
Tetrahydroxyquinone finds applications across multiple fields:
Interaction studies involving tetrahydroxyquinone have revealed its capacity to engage with various biological molecules:
Several compounds share structural similarities with tetrahydroxyquinone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Hydroxyquinone | Contains hydroxy groups on the benzene ring | Primarily used as a reducing agent |
| Benzoquinone | A simpler structure with two carbonyl groups | Less polar than tetrahydroxyquinone |
| 1,4-Dihydroxyanthraquinone | Contains two hydroxyl groups on an anthraquinone | Used mainly as a dye and in pharmaceuticals |
| Tetrahydroxydiphenoquinone | Multiple hydroxyl groups on a diphenoquinone | Exhibits higher solubility due to more polar groups |
Tetrahydroxyquinone is unique due to its specific arrangement of hydroxyl groups that enhances its biological activity and redox properties compared to these similar compounds. Its multifunctionality makes it particularly valuable in both research and practical applications across various scientific disciplines.
Tetrahydroxyquinone (THQ), systematically named 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione, is a polyhydroxyquinone derivative characterized by a para-quinone core substituted with four hydroxyl groups. Its molecular formula is $$ \text{C}6\text{H}4\text{O}_6 $$, with a molecular weight of 172.09 g/mol. The compound is also known by synonyms such as tetroquinone, tetrahydroxy-p-benzoquinone, and HPEK-1, reflecting its diverse applications in chemical and pharmaceutical research.
The structural uniqueness of THQ arises from its fully conjugated cyclohexadienedione ring, which enables redox activity and metal-chelation properties. Its solubility profile includes limited dissolution in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
The discovery of THQ traces back to early 20th-century investigations into quinone chemistry. Key milestones include:
| Year | Discovery/Advancement | Researchers |
|---|---|---|
| 1935 | Identification of calcium-THQ complex in fermentation | T. Hof |
| 1942 | Synthesis of THQ from inositol | Preisler and Berger |
| 1962 | Characterization of potassium-THQ salts | West and Niu |
| 1964 | Development of THQ esters for industrial applications | Verter et al. |
The compound’s redox versatility and structural plasticity fueled interest in its derivatives, such as tetrahydroxyquinone bisoxalate, a precursor to novel carbon oxides. By the mid-20th century, THQ had established itself as a critical scaffold in both organic synthesis and materials science.
The infrared and Raman spectroscopic analysis of tetrahydroxyquinone provides comprehensive insights into its vibrational characteristics and molecular structure. The spectroscopic data reveal distinctive vibrational modes that are characteristic of the quinone functional groups and hydroxyl substituents [1] [2] [3].
The infrared spectrum of tetrahydroxyquinone exhibits several characteristic absorption bands that correspond to specific vibrational modes within the molecular framework. The most prominent features appear in the carbonyl stretching region, where the quinone C=O stretching vibrations occur between 1652-1680 cm⁻¹ [1] [4]. This frequency range is particularly sensitive to the chemical environment and hydrogen bonding interactions, which can cause shifts in the observed frequencies.
The hydroxyl groups attached to the quinone ring system produce characteristic C-OH stretching vibrations in the range of 1419-1450 cm⁻¹ [4]. These vibrations are often coupled with other molecular motions and can show significant intensity variations depending on the sample preparation and crystalline state. The broad C-O stretching vibrations appear in the lower frequency region between 900-1000 cm⁻¹, representing various C-O vibrational modes within the molecular framework [5].
| Vibrational Mode | Frequency (cm⁻¹) | Assignment/Notes |
|---|---|---|
| C=O stretching (quinone) | 1652-1680 | Characteristic quinone C=O stretch, sensitive to environment |
| C-OH stretching | 1419-1450 | Hydroxyl groups attached to quinone ring |
| C-O stretching | 900-1000 | Various C-O vibrations in molecular framework |
| C-C stretching (aromatic) | 1550-1617 | Aromatic ring vibrations, relatively stable |
| OH bending | 1200-1374 | Hydroxyl group bending vibrations |
| C-O-H bending | 1258-1419 | Combined C-O-H vibrational modes |
| Quinone ring vibrations | 505-729 | Quinone ring skeletal vibrations |
| Metal-oxygen vibrations (in complexes) | 228-502 | Metal coordination affects frequencies |
| Out-of-plane bending | 729-792 | Aromatic ring out-of-plane modes |
The aromatic ring vibrations manifest as C-C stretching modes in the 1550-1617 cm⁻¹ region, which remain relatively stable across different sample conditions [4]. Hydroxyl group bending vibrations contribute to the spectral complexity in the 1200-1374 cm⁻¹ range, while combined C-O-H bending modes appear between 1258-1419 cm⁻¹ [4].
Raman spectroscopy provides complementary information to infrared analysis, revealing vibrational modes that may be infrared-inactive or weakly active. The Raman spectrum of tetrahydroxyquinone displays several distinctive features that are particularly useful for structural characterization [6] [7].
The strong Raman band at 1064 cm⁻¹ is attributed to C-O stretching vibrations and represents one of the most prominent features in the spectrum [5]. Additional C-O vibrational modes within the quinone framework contribute to the medium-intensity band at 1258 cm⁻¹ [7]. The strong band at 1552 cm⁻¹ corresponds to coupled C=C and C=O vibrations, while the medium-to-strong intensity band at 1680 cm⁻¹ represents uncoordinated C=O stretching vibrations [6] [7].
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1064 | C-O stretching vibration | Strong |
| 1258 | C-O vibration (quinone framework) | Medium |
| 1552 | C=C/C=O vibrations | Strong |
| 1680 | C=O stretching (uncoordinated) | Medium-Strong |
| 1388-1467 | Carboxylate vibrations (in complexes) | Variable |
| 2700 | 2D band (in graphene composites) | Strong |
| 1580 | G band (in graphene composites) | Strong |
| 1350 | D band (in graphene composites) | Medium |
When tetrahydroxyquinone forms complexes or composites with other materials, additional vibrational modes become observable. In metal-organic framework applications, carboxylate vibrations appear in the 1388-1467 cm⁻¹ range with variable intensities depending on the coordination environment [4]. In graphene composite materials, characteristic bands at 2700 cm⁻¹ (2D band), 1580 cm⁻¹ (G band), and 1350 cm⁻¹ (D band) provide information about the graphene component and its interaction with tetrahydroxyquinone [6].
Nuclear magnetic resonance spectroscopy serves as a powerful tool for elucidating the electronic environment and molecular dynamics of tetrahydroxyquinone. Both proton (¹H) and carbon-13 (¹³C) NMR provide essential structural information about the compound and its various chemical environments [8] [9] [10].
The ¹H NMR spectrum of tetrahydroxyquinone presents unique challenges due to the presence of highly exchangeable hydroxyl protons. The hydroxyl protons typically appear in the downfield region between 7-12 ppm, though their exact chemical shifts are highly variable due to extensive hydrogen bonding interactions and rapid exchange phenomena [10] [11]. The chemical shift variability is particularly pronounced in different solvents and at different concentrations, making precise assignment dependent on experimental conditions.
The hydroxyl proton resonances often appear as broad signals due to rapid exchange with trace water and intermolecular hydrogen bonding. In deuterated solvents such as DMSO-d₆, the hydroxyl protons may show reduced intensity or complete disappearance due to deuterium exchange [10]. Temperature-dependent NMR studies reveal that the hydroxyl proton chemical shifts are sensitive to molecular motion and hydrogen bonding dynamics.
Carbon-13 NMR spectroscopy provides more definitive structural information for tetrahydroxyquinone, as the carbon nuclei are less susceptible to rapid exchange phenomena. The ¹³C NMR spectrum exhibits distinct resonances corresponding to different carbon environments within the quinone structure [8] [12].
| Nucleus | Chemical Shift (ppm) | Environment/Notes |
|---|---|---|
| ¹H NMR | 7-12 (OH protons) | Hydroxyl protons, highly variable due to hydrogen bonding |
| ¹³C NMR (carbonyl) | 170-185 | Carbonyl carbons in quinone structure |
| ¹³C NMR (aromatic) | 120-140 | Aromatic carbons in quinone ring |
| ¹³C NMR (quinone) | 160-180 | Quinone carbon atoms, environment dependent |
The carbonyl carbons in the quinone structure resonate in the characteristic downfield region between 170-185 ppm, consistent with the electron-withdrawing nature of the carbonyl functionality [13] [12]. These resonances may show slight variations depending on the hydrogen bonding environment and crystal packing effects. The aromatic carbons within the quinone ring system appear in the 120-140 ppm range, representing the sp² hybridized carbons that form the ring framework [13].
The quinone carbon atoms, which are directly bonded to both carbonyl and hydroxyl groups, exhibit chemical shifts in the 160-180 ppm region [12]. These resonances are particularly environment-dependent and can provide information about intermolecular interactions and solid-state packing arrangements. In solution-state NMR, these carbons may show dynamic behavior related to tautomerization and hydrogen bonding equilibria.
Nuclear magnetic resonance spectroscopy has proven invaluable for monitoring chemical transformations involving tetrahydroxyquinone. Ultrafast NMR techniques have been employed to study rapid chemical reactions involving quinone compounds, providing insights into reaction mechanisms and intermediate formation [14]. Time-resolved NMR experiments can capture short-lived intermediates and provide kinetic information about chemical processes.
The application of NMR to tetrahydroxyquinone characterization extends beyond simple structural determination. In materials science applications, solid-state NMR techniques provide information about the local environment of tetrahydroxyquinone in metal-organic frameworks and composite materials [14]. Cross-polarization magic angle spinning (CPMAS) techniques have been particularly useful for studying quinone compounds in the solid state [12].
X-ray absorption spectroscopy represents a sophisticated analytical technique that provides element-specific information about the electronic structure and local coordination environment of tetrahydroxyquinone. Both X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) techniques contribute to the comprehensive characterization of this compound [15] [16] [17].
XANES spectroscopy probes the electronic transitions from core levels to unoccupied molecular orbitals, providing information about the oxidation state, coordination geometry, and electronic structure of the absorbing atoms [15] [18]. For tetrahydroxyquinone, both carbon K-edge and oxygen K-edge XANES provide complementary information about the molecular electronic structure.
Carbon K-edge XANES analysis reveals distinct absorption features that correspond to transitions from carbon 1s core levels to various unoccupied molecular orbitals [19]. The spectrum exhibits several characteristic peaks that can be assigned to specific carbon environments within the tetrahydroxyquinone structure. The lowest energy transitions, occurring around 282.1 eV, correspond to C(-OH) → O transitions with oscillator strengths ranging from 6.4-13.1 × 10⁻³ [19].
| Edge/Transition | Assignment | Oscillator Strength |
|---|---|---|
| C K-edge (282.1 eV) | C(-OH) → O transitions | 6.4-13.1 × 10⁻³ |
| C K-edge (286.1-286.5 eV) | C(-OH) and C(=O) → π* transitions | 7.1-37.7 × 10⁻³ |
| C K-edge (289.2-289.9 eV) | C → σ* transitions | 12.8-28.5 × 10⁻³ |
| O K-edge (524.9 eV) | Cu d-orbital hybridization | 2.5-2.9 × 10⁻³ |
| O K-edge (525.7-526.0 eV) | O → π* transitions | 5.0-16.0 × 10⁻³ |
| O K-edge (529.1-530.2 eV) | O → σ* transitions | 4.4-8.8 × 10⁻³ |
The intermediate energy region between 286.1-286.5 eV contains intense absorption features assigned to C(-OH) and C(=O) → π* transitions, with significantly higher oscillator strengths ranging from 7.1-37.7 × 10⁻³ [19]. These transitions provide information about the π-electron system and the degree of delocalization within the quinone framework. The higher energy transitions around 289.2-289.9 eV correspond to C → σ* transitions with oscillator strengths of 12.8-28.5 × 10⁻³ [19].
Oxygen K-edge XANES provides specific information about the oxygen environments in tetrahydroxyquinone, including both hydroxyl and carbonyl oxygen atoms [19]. The spectrum exhibits several distinct features that can be correlated with different oxygen bonding environments and electronic states.
The lowest energy features around 524.9 eV are associated with transitions involving copper d-orbital hybridization when tetrahydroxyquinone forms coordination complexes [19]. These transitions have relatively low oscillator strengths (2.5-2.9 × 10⁻³) but provide important information about metal-ligand interactions in coordination compounds.
Higher energy transitions in the 525.7-526.0 eV region correspond to O → π* transitions with moderate oscillator strengths ranging from 5.0-16.0 × 10⁻³ [19]. These features are particularly sensitive to the local bonding environment and can provide information about hydrogen bonding and intermolecular interactions. The highest energy features observed in the 529.1-530.2 eV range are assigned to O → σ* transitions with oscillator strengths of 4.4-8.8 × 10⁻³ [19].
EXAFS analysis provides quantitative information about the local coordination environment, including bond distances, coordination numbers, and disorder parameters [15] [17]. For tetrahydroxyquinone systems, EXAFS has been particularly valuable in studying metal-organic framework structures and coordination complexes.
In copper-based metal-organic frameworks containing tetrahydroxyquinone, EXAFS analysis reveals detailed information about Cu-O bond distances and coordination geometries [17] [20]. The technique can distinguish between different coordination environments and provide information about structural distortions and electronic effects. Time-resolved X-ray absorption spectroscopy has also been employed to study photoinduced charge transfer processes in tetrahydroxyquinone-based materials [21].
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